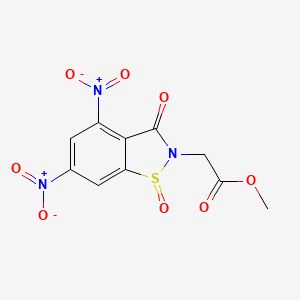![molecular formula C24H24N4O6S2 B11509240 3,4-diamino-N,N'-bis(3,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11509240.png)
3,4-diamino-N,N'-bis(3,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thieno[2,3-b]thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino groups: Amination reactions are employed to introduce the amino groups at the 3 and 4 positions of the thieno[2,3-b]thiophene core.
Attachment of dimethoxyphenyl groups: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the dimethoxyphenyl groups to the core structure.
Formation of the dicarboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The amino and dimethoxyphenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]thiophene derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s amino and dimethoxyphenyl groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3,4-DIAMINO-N2,N5-BIS(4-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE
- 3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE
Uniqueness
3,4-DIAMINO-N2,N5-BIS(3,4-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is unique due to the presence of both amino and dimethoxyphenyl groups, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry, where precise control over molecular interactions is crucial.
特性
分子式 |
C24H24N4O6S2 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
3,4-diamino-2-N,5-N-bis(3,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C24H24N4O6S2/c1-31-13-7-5-11(9-15(13)33-3)27-22(29)20-18(25)17-19(26)21(36-24(17)35-20)23(30)28-12-6-8-14(32-2)16(10-12)34-4/h5-10H,25-26H2,1-4H3,(H,27,29)(H,28,30) |
InChIキー |
VOHYDRJUCXGIOH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=C(C=C4)OC)OC)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B11509162.png)
![4-[3-(4-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11509165.png)
![3-(2-Hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11509166.png)
![methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate](/img/structure/B11509178.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11509185.png)
![6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11509194.png)
![Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate](/img/structure/B11509195.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11509200.png)
![3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione](/img/structure/B11509207.png)


![1-(4-chlorophenyl)-2-[(5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]ethanone](/img/structure/B11509227.png)
![Ethyl 1-(3-oxo-3-{[4-(trifluoromethoxy)phenyl]amino}propyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11509238.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B11509239.png)
